A Comprehensive Technical Guide to Methyl 4-chloro-2-(trifluoromethyl)benzoate for Advanced Research
A Comprehensive Technical Guide to Methyl 4-chloro-2-(trifluoromethyl)benzoate for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of Methyl 4-chloro-2-(trifluoromethyl)benzoate, a key building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. As a Senior Application Scientist, this document moves beyond a simple datasheet to offer practical insights into its synthesis, reactivity, and application, grounded in established scientific principles.
Core Molecular Characteristics
Methyl 4-chloro-2-(trifluoromethyl)benzoate is an aromatic ester distinguished by the presence of both a chloro and a trifluoromethyl substituent on the benzene ring. These functional groups impart unique electronic and steric properties that are highly advantageous in the design of complex molecules.
Structure and Identification:
Caption: Chemical structure of Methyl 4-chloro-2-(trifluoromethyl)benzoate.
| Property | Value | Source |
| Molecular Formula | C₉H₆ClF₃O₂ | |
| Molecular Weight | 238.59 g/mol | |
| CAS Number | 115591-65-6 | |
| Appearance | Colorless to pale yellow liquid or solid | |
| Synonyms | Benzoic acid, 4-chloro-2-(trifluoromethyl)-, methyl ester |
The trifluoromethyl group, a powerful electron-withdrawing moiety, significantly influences the reactivity of the aromatic ring, making it more susceptible to nucleophilic attack. Furthermore, this group enhances the lipophilicity and metabolic stability of molecules into which it is incorporated, properties that are highly desirable in drug candidates.[1]
Synthesis and Purification
The most common and industrially scalable synthesis of Methyl 4-chloro-2-(trifluoromethyl)benzoate is through the Fischer esterification of 4-chloro-2-(trifluoromethyl)benzoic acid.
Reaction Scheme:
Caption: Fischer esterification synthesis pathway.
Experimental Protocol: Fischer Esterification
This protocol outlines a standard laboratory procedure for the synthesis of Methyl 4-chloro-2-(trifluoromethyl)benzoate.
Materials:
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4-chloro-2-(trifluoromethyl)benzoic acid
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Methanol (anhydrous)
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Sulfuric acid (concentrated)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Round-bottom flask
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Reflux condenser
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Separatory funnel
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Rotary evaporator
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Distillation apparatus
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve 4-chloro-2-(trifluoromethyl)benzoic acid in an excess of anhydrous methanol.
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
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Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
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Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Vacuum Distillation
The crude Methyl 4-chloro-2-(trifluoromethyl)benzoate is typically purified by vacuum distillation to remove any remaining starting material and byproducts.
Spectroscopic Characterization
Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. Below are the expected spectroscopic data based on its structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The electron-withdrawing nature of the trifluoromethyl and chloro groups will cause the aromatic protons to appear downfield. The aromatic region will likely display a complex splitting pattern due to the coupling between the non-equivalent protons. The methyl ester protons will appear as a singlet, typically in the range of 3.9 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on all the carbon environments in the molecule. Key signals to expect include:
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The carbonyl carbon of the ester group (around 165 ppm).
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Aromatic carbons, with those directly attached to the electron-withdrawing groups being significantly shifted.
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The carbon of the trifluoromethyl group, which will appear as a quartet due to coupling with the fluorine atoms.
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The methyl carbon of the ester group (around 52 ppm).
IR (Infrared) Spectroscopy: The IR spectrum is useful for identifying the key functional groups.
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A strong absorption band corresponding to the C=O stretch of the ester is expected around 1720-1740 cm⁻¹.
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C-O stretching vibrations of the ester will appear in the 1100-1300 cm⁻¹ region.
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Vibrations associated with the C-F bonds of the trifluoromethyl group will be observed as strong bands, typically in the 1100-1400 cm⁻¹ region.
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Aromatic C-H stretching vibrations will be present just above 3000 cm⁻¹, while C-Cl stretching will be found in the fingerprint region.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The molecular ion peak (M+) would be expected at m/z 238, with a characteristic isotopic pattern (M+2) due to the presence of a chlorine atom.
Reactivity and Synthetic Applications
The chemical reactivity of Methyl 4-chloro-2-(trifluoromethyl)benzoate is largely dictated by the interplay of its functional groups.
Key Reaction Pathways:
Caption: Major reaction pathways for Methyl 4-chloro-2-(trifluoromethyl)benzoate.
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Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions. This is a common step to enable further functionalization, such as amide bond formation.
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Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring, enhanced by the trifluoromethyl and chloro groups, makes it susceptible to SNAr reactions. The chlorine atom can be displaced by various nucleophiles, providing a route to introduce new functionalities at the 4-position.
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Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination. This allows for the formation of C-C or C-N bonds, significantly expanding the synthetic utility of this building block.
Case Study: Intermediate in the Synthesis of Regorafenib
Methyl 4-chloro-2-(trifluoromethyl)benzoate is a crucial intermediate in the synthesis of Regorafenib, a multi-kinase inhibitor used in the treatment of various cancers. In a potential synthetic route, the carboxylic acid derived from the hydrolysis of Methyl 4-chloro-2-(trifluoromethyl)benzoate is coupled with an aniline derivative to form the final amide bond in the Regorafenib molecule.[2][3]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Methyl 4-chloro-2-(trifluoromethyl)benzoate.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE):
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Safety goggles or a face shield.
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Chemically resistant gloves (e.g., nitrile).
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A lab coat.
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Work in a well-ventilated fume hood.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
Methyl 4-chloro-2-(trifluoromethyl)benzoate is a versatile and valuable building block in organic synthesis. Its unique combination of functional groups provides a handle for a wide range of chemical transformations, making it an important intermediate in the preparation of complex, biologically active molecules. A thorough understanding of its chemical properties, reactivity, and safe handling is essential for its effective utilization in research and development.
References
- Google Patents.
- Google Patents.
